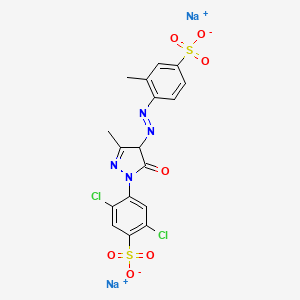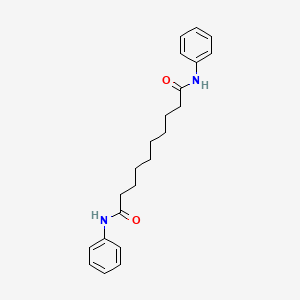
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- is a complex organic compound with a unique structure that includes an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- typically involves multi-step organic reactions. One common method includes the alkylation of imidazole derivatives followed by oxidation and subsequent functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
化学反応の分析
Types of Reactions
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, alcohols, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
- Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-
Uniqueness
Ethanone, 1-(2-ethenyl-2,3-dihydro-5-methyl-1H-imidazol-4-yl)- is unique due to its specific imidazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications that similar compounds may not fulfill.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
1-(2-ethenyl-5-methyl-2,3-dihydro-1H-imidazol-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-7-9-5(2)8(10-7)6(3)11/h4,7,9-10H,1H2,2-3H3 |
InChIキー |
CQTURIQZQNBXMV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(N1)C=C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



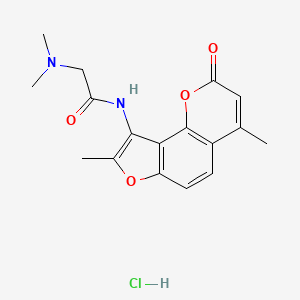
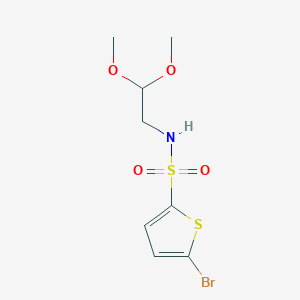
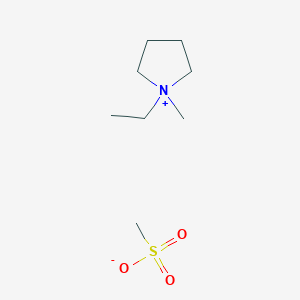
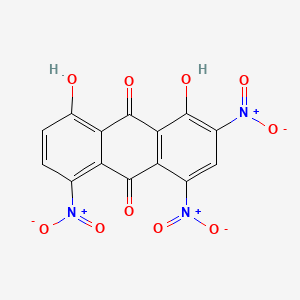

![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)

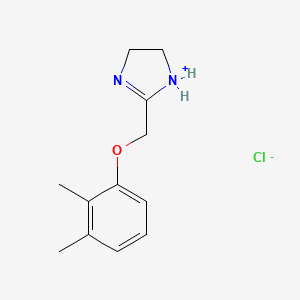
![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)
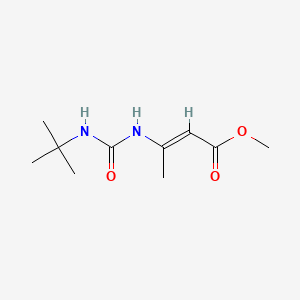
![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)
